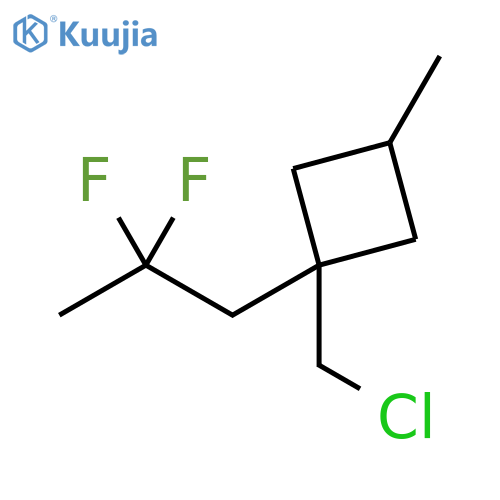

Cas no 2138343-12-9 (Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-)

2138343-12-9 structure

商品名:Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-

CAS番号:2138343-12-9

MF:C9H15ClF2

メガワット:196.665209054947

CID:5288522

Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-

-

- インチ: 1S/C9H15ClF2/c1-7-3-9(4-7,6-10)5-8(2,11)12/h7H,3-6H2,1-2H3

- InChIKey: LNCRDQHWNSQJRK-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)(CC(F)(F)C)CC(C)C1

Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-678909-0.1g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 0.1g |

$1496.0 | 2025-03-12 | |

| Enamine | EN300-678909-10.0g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 10.0g |

$7312.0 | 2025-03-12 | |

| Enamine | EN300-678909-0.25g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 0.25g |

$1564.0 | 2025-03-12 | |

| Enamine | EN300-678909-0.5g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 0.5g |

$1632.0 | 2025-03-12 | |

| Enamine | EN300-678909-1.0g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 1.0g |

$1701.0 | 2025-03-12 | |

| Enamine | EN300-678909-2.5g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 2.5g |

$3332.0 | 2025-03-12 | |

| Enamine | EN300-678909-0.05g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 0.05g |

$1428.0 | 2025-03-12 | |

| Enamine | EN300-678909-5.0g |

1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |

2138343-12-9 | 95.0% | 5.0g |

$4930.0 | 2025-03-12 |

Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2138343-12-9 (Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬